

The Chemo-Structural Architectonics of (6-Chloroquinolin-8-yl)boronic Acid

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Compound of Interest

Compound Name: (6-Chloroquinolin-8-yl)boronic acid

Cat. No.: B7955940

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Executive Summary

(6-Chloroquinolin-8-yl)boronic acid represents a specialized bifunctional scaffold in organic synthesis and chemical biology. Distinguished by the juxtaposition of a Lewis-acidic boronic acid moiety and a Lewis-basic quinoline nitrogen, this molecule exhibits unique "frustrated" Lewis pair characteristics that drive its utility in carbohydrate sensing and complex metal coordination. Furthermore, the 6-chloro substituent provides a critical orthogonal handle for secondary cross-coupling reactions, distinguishing it from the parent 8-quinolineboronic acid. This guide details the structural dynamics, synthesis, and application of this high-value intermediate.

Molecular Architecture & Physicochemical Dynamics

The reactivity of **(6-Chloroquinolin-8-yl)boronic acid** is defined by the interaction between the peri-positioned nitrogen lone pair and the empty p-orbital of the boron atom.

Structural "Push-Pull" Dynamics

Unlike simple phenylboronic acids, the 8-position on the quinoline ring forces the boron atom into proximity with the quinoline nitrogen.

- The N → B Interaction: In its neutral state, a dative bond often forms between N(1) and B(8). This interaction hybridizes the boron from (trigonal planar) toward (tetrahedral), increasing the Lewis acidity of the boron center.
- The 6-Chloro Effect: The chlorine atom at position 6 exerts an electron-withdrawing inductive effect (-I). This reduces the electron density on the quinoline ring, slightly lowering the pKa of the nitrogen and potentially weakening the N → B dative bond compared to the unsubstituted parent. However, it also makes the boron center more electrophilic, enhancing its affinity for diols (sugars).

Key Physicochemical Data (Predicted & Experimental Consensus)

Property	Value / Characteristic	Relevance
Molecular Formula		Stoichiometry
Molecular Weight	207.42 g/mol	Calculation standard
Hybridization (B)	Dynamic	Dictates sugar binding affinity
Fluorescence	Weak (Quenched by PET)	"Turn-on" sensor precursor
Solubility	DMSO, MeOH, aqueous base	Limited in non-polar solvents
Acidity (pKa)	~8.5 (Boronic acid)	Physiological pH compatibility

Synthetic Access & Purification Strategy

Direct borylation of 6-chloroquinoline is challenging due to regioselectivity issues (C3 vs C8). The most robust route utilizes Halogen-Lithium Exchange on a di-halogenated precursor.

The "Gold Standard" Synthesis Protocol

Precursor: 8-Bromo-6-chloroquinoline. (The Br at C8 is more reactive to Li-exchange than Cl at C6).

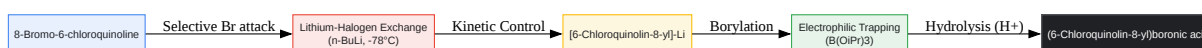
Reagents:

- n-Butyllithium (2.5 M in hexanes)
- Triisopropyl borate (B(OiPr)₃)
- Solvent: Anhydrous THF ()

Step-by-Step Methodology:

- Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
- Solvation: Dissolve 8-bromo-6-chloroquinoline (1.0 eq) in anhydrous THF. Cool to (Dry ice/Acetone bath).
- Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.
 - Critical Check: Maintain internal temp below to prevent attack on the 6-Chloro position or scrambling.
- Borylation: Stir for 30 mins, then add Triisopropyl borate (1.5 eq) rapidly.
- Hydrolysis: Allow to warm to room temperature (RT) over 2 hours. Quench with 1M HCl.
- Workup: Adjust pH to ~5-6 (isoelectric point). The boronic acid often precipitates. If not, extract with EtOAc/n-Butanol.

Visualization of Synthetic Logic



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Figure 1: Regioselective synthesis pathway exploiting the differential reactivity of Aryl-Br vs. Aryl-Cl bonds.

Reactivity Profile: The Orthogonal Cross-Coupling

This molecule is a "bifunctional" halide/boronic acid. In Suzuki-Miyaura coupling, it acts as the nucleophile (boron species).[1]

Chemoselectivity

- The Boron Center: Reacts with Aryl-Halides (Ar-X) in the presence of Pd(0).
- The 6-Chloro Group: Generally inert under standard Suzuki conditions () used for the boronic acid. This allows for iterative synthesis:
 - Step 1: Couple the Boronic acid (C8) to Scaffold A.
 - Step 2: Activate the C6-Chlorine (using Buchwald precatalysts or Ni-catalysis) to couple to Scaffold B.

Protocol: Suzuki-Miyaura Coupling

- Catalyst: Pd(dppf)Cl₂ (Robust against steric bulk at C8).
- Base: K₃PO₄ (Anhydrous) or Cs₂CO₃.
- Solvent: 1,4-Dioxane/Water (4:1).
- Temperature:
.
- Note: The bulky quinoline nitrogen can poison catalysts; high catalyst loading (5 mol%) is often required.

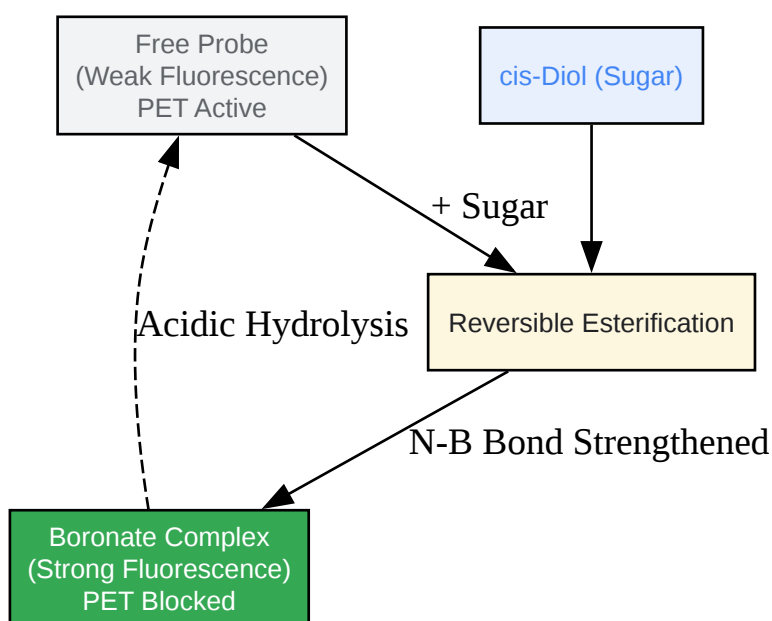
Functional Application: Fluorescent Sensing

The primary non-synthetic application of **(6-Chloroquinolin-8-yl)boronic acid** is in the detection of saccharides (Glucose, Sialic Acid).

Mechanism: Photoinduced Electron Transfer (PET)

- Off State (Free Acid): The nitrogen lone pair is free or loosely coordinated. Upon excitation, an electron transfers from the Nitrogen (Donor) to the excited fluorophore, quenching fluorescence (Non-fluorescent).
- On State (Sugar Bound): Binding a diol forms a cyclic boronate ester. This increases the Lewis acidity of Boron, strengthening the N → B bond. The Nitrogen lone pair is now "occupied" in the dative bond and cannot participate in PET. Fluorescence is restored ("Turn-on").

Visualization of Sensing Mechanism



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Figure 2: Fluorescence "Turn-On" mechanism via modulation of Photoinduced Electron Transfer (PET).

Handling, Stability & Safety

Protodeboronation

Boronic acids at the 8-position of quinoline are susceptible to protodeboronation (loss of the boron group) under basic conditions at high temperatures.

- Mechanism:[2][3][4] The basic nitrogen facilitates the cleavage of the C-B bond.
- Mitigation: Avoid prolonged heating in strong aqueous base. Use mild bases (K₃PO₄) and anhydrous conditions where possible.

Dehydration (Trimerization)

Like all boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine) upon loss of water.

- Storage: Store at

under Argon.
- Re-activation: If the boroxine forms, it can usually be used directly in Suzuki couplings (hydrolyzes in situ) or converted back to the monomer by recrystallization from water/acetonitrile.

References

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